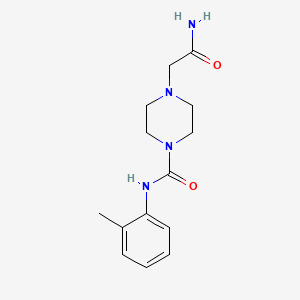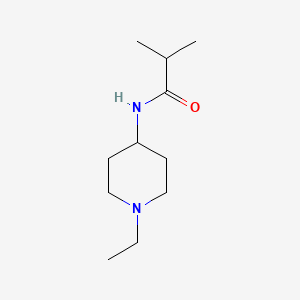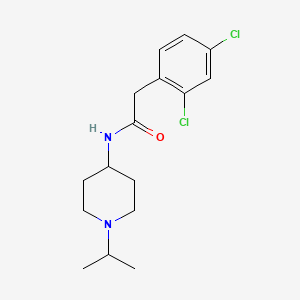
4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, also known as AMPA, is a chemical compound that belongs to the class of piperazinecarboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学研究应用
4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It is a selective agonist of the 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been used in a wide range of studies, including investigations of the molecular mechanisms underlying synaptic transmission, the role of glutamate receptors in neurodegenerative diseases, and the development of novel therapeutics for neurological disorders.
作用机制
4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide acts as a selective agonist of the 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide receptor, which is a type of ionotropic glutamate receptor. Upon binding to the receptor, 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide induces a conformational change that leads to the opening of the ion channel and the influx of cations such as sodium and calcium into the postsynaptic neuron. This influx of ions leads to depolarization of the neuron and the generation of an excitatory postsynaptic potential (EPSP), which is the basis for synaptic transmission and the initiation of action potentials.
Biochemical and Physiological Effects
The activation of 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide receptors by 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide leads to a wide range of biochemical and physiological effects. These include the modulation of synaptic plasticity, the regulation of neuronal excitability, the induction of long-term potentiation (LTP) and long-term depression (LTD), and the regulation of gene expression. 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has also been shown to have neuroprotective effects, including the prevention of glutamate-induced excitotoxicity and the reduction of oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide receptor, which allows for the precise manipulation of synaptic transmission and the investigation of the molecular mechanisms underlying synaptic plasticity. However, one of the limitations of using 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
未来方向
There are several potential future directions for the study of 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide and its applications in scientific research. These include the development of novel 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide receptor modulators with improved selectivity and safety profiles, the investigation of the role of 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's, and the development of novel therapeutics for neurological disorders based on the modulation of 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide receptor activity.
Conclusion
In conclusion, 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, or 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Its selectivity for the 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide receptor and its ability to modulate synaptic plasticity make it a valuable tool for investigating the molecular mechanisms underlying synaptic transmission and the development of novel therapeutics for neurological disorders. While there are some limitations to its use, careful dosing and monitoring can ensure the safety of experimental subjects. There are also several potential future directions for the study of 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide and its applications in scientific research, which will undoubtedly lead to further insights into the workings of the brain and the development of new treatments for neurological disorders.
合成方法
The synthesis of 4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide involves the reaction of 2-methylphenylpiperazine with ethyl 4-chloroacetoacetate, followed by the reaction of the resulting intermediate with ammonia. The final product is obtained by treating the resulting amide with acetic anhydride and pyridine. The overall yield of this synthesis method is around 50%.
属性
IUPAC Name |
4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-11-4-2-3-5-12(11)16-14(20)18-8-6-17(7-9-18)10-13(15)19/h2-5H,6-10H2,1H3,(H2,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXWEMYKBJQKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-amino-2-oxoethyl)-N-(2-methylphenyl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B5232315.png)

![2-[(2-cyanophenyl)thio]-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5232321.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5232325.png)

![4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide](/img/structure/B5232337.png)
![2-(allylthio)-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5232341.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5232347.png)

![N-(2-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5232363.png)
![4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5232377.png)

![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B5232386.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[(diphenylmethyl)amino]carbonyl}propanamide](/img/structure/B5232400.png)